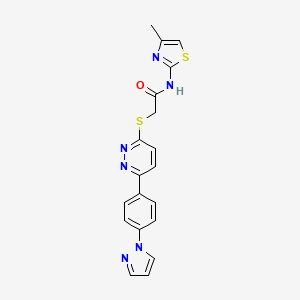

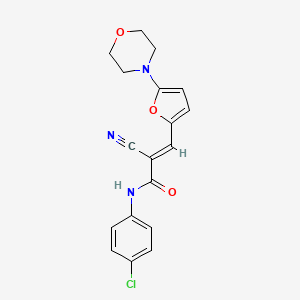

![molecular formula C6H9ClF3N5 B2462969 5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride CAS No. 2089257-17-8](/img/structure/B2462969.png)

5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a tetrazole derivative that has a unique structure and properties that make it a promising candidate for drug development and research.

Aplicaciones Científicas De Investigación

Organocatalysis

5-(Pyrrolidin-2-yl)tetrazole derivatives have been found effective in organocatalysis. For instance, silica-supported 5-(pyrrolidin-2-yl)tetrazole was developed for continuous-flow aldol reactions, showcasing environmental benefits and high efficiency (Bortolini et al., 2012). Additionally, (S)-5-(2-methylpyrrolidin-2-yl)-1H-tetrazole has shown superior enantioselectivity as an organocatalyst in aldol reactions compared to existing catalysts (Tong et al., 2008).

Asymmetric Synthesis

This compound has been utilized in asymmetric synthesis. For example, it catalyzed the aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones, producing high yields with significant enantioselectivity (Funabiki et al., 2011). Moreover, a series of chiral substituted 5-(pyrrolidin-2-yl)tetrazoles have been synthesized, showing potential in catalyzing the asymmetric Biginelli reaction (Wu et al., 2009).

Molecular Association and Networks

Studies on molecular association revealed that 5-(pyridin-2-yl)-1H-tetrazole forms six-connected 2-D networks, indicating potential applications in molecular design and crystal engineering (Rizk et al., 2005).

Synthesis and Reaction Media Study

Research on 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, related to 5-(pyrrolidin-2-yl)tetrazoles, offers insights into the synthesis and reaction media, enhancing understanding of the compound's chemical behavior (Martins et al., 2012).

Nucleoside Synthesis

The synthesis of nucleoside diphosphate sugars was achieved using 1H-tetrazole as a catalyst, demonstrating its utility in bioorganic chemistry (Wittmann & Wong, 1997).

Antifungal Activity

Tetrazole derivatives, including those with a pyrrolidinyl moiety, have been synthesized and evaluated for antifungal activity, specifically against Candida albicans, indicating their potential in medical applications (Łukowska-Chojnacka et al., 2019).

Coordination Chemistry and Photophysical Properties

Iridium complexes with tetrazolate ligands, including 5-pyrrolidin-2-yl-1H-tetrazole, show diverse redox and emission properties, useful in the study of photophysical and electrochemical properties (Stagni et al., 2008).

Propiedades

IUPAC Name |

5-[2-(trifluoromethyl)pyrrolidin-2-yl]-2H-tetrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N5.ClH/c7-6(8,9)5(2-1-3-10-5)4-11-13-14-12-4;/h10H,1-3H2,(H,11,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRYGHYUHLGIRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(C2=NNN=N2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(cyclohexylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2462887.png)

![6-(3-Chloro-4-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2462888.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B2462889.png)

![N-benzyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2462901.png)

![1-[4-[2-Hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one](/img/structure/B2462905.png)

![2-(3,4,5-trimethoxyphenyl)-6,7-dihydrocyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4(5H)-one](/img/structure/B2462909.png)